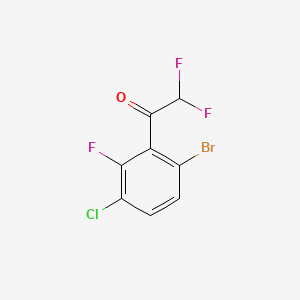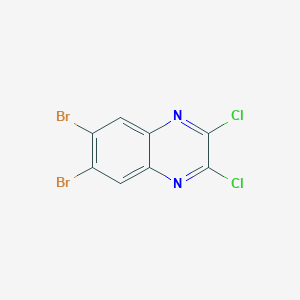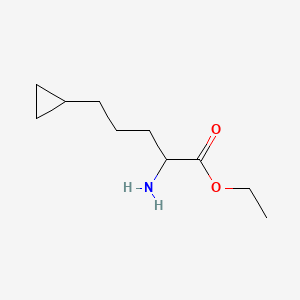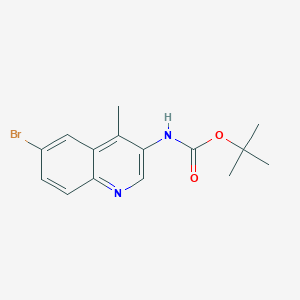
tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate: is an organic compound that features a quinoline core substituted with a bromine atom and a tert-butyl carbamate group
Métodos De Preparación
The synthesis of tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base like triethylamine .
Análisis De Reacciones Químicas
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbamate groups can influence the compound’s binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate can be compared with other quinoline derivatives, such as:
- tert-Butyl N-(6-bromoquinolin-3-yl)carbamate
- tert-Butyl N-(4-methylquinolin-3-yl)carbamate
- tert-Butyl N-(6-chloro-4-methylquinolin-3-yl)carbamate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of different halogens (e.g., bromine vs. chlorine) or additional methyl groups can lead to variations in their properties and applications .
Propiedades
Fórmula molecular |
C15H17BrN2O2 |
|---|---|
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-9-11-7-10(16)5-6-12(11)17-8-13(9)18-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,18,19) |
Clave InChI |
ULESOLRUVNOKLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC=C1NC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


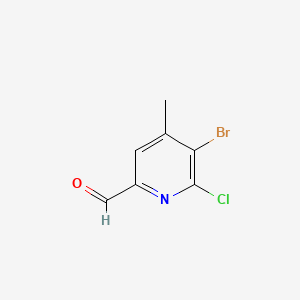
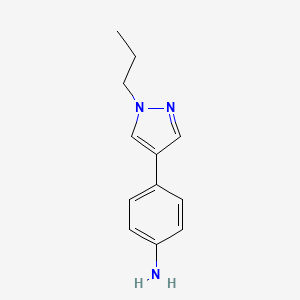
amine](/img/structure/B13481166.png)
![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
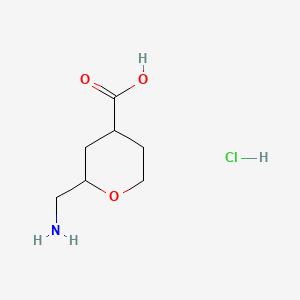
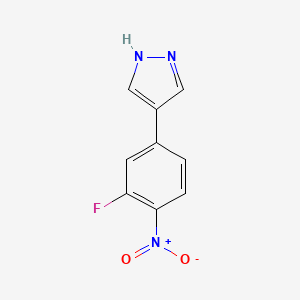
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
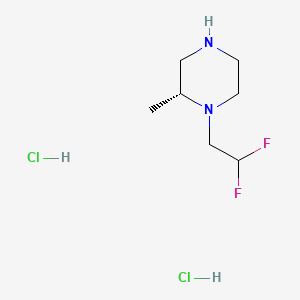
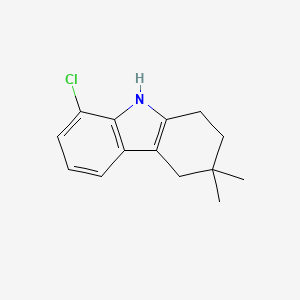
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
